![molecular formula C6H14N2O B6151467 2-(3-methoxyazetidin-1-yl)ethan-1-amine CAS No. 911300-65-7](/img/no-structure.png)
2-(3-methoxyazetidin-1-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methoxyazetidin-1-yl)ethan-1-amine is a chemical compound that has gained significant interest in scientific research due to its potential applications. It is a building block that allows for UV light-induced covalent modification of a biological target with potential for downstream applications .
Synthesis Analysis
The synthesis of 2-(3-methoxyazetidin-1-yl)ethan-1-amine involves appending to a ligand or pharmacophore through its amine linker . This allows for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag .Molecular Structure Analysis
The molecular formula of 2-(3-methoxyazetidin-1-yl)ethan-1-amine is C6H14N2O. Its molecular weight is 130.2.Scientific Research Applications
Amino-1,2,4-triazoles in Organic Synthesis and Pharmaceuticals
Amino-1,2,4-triazoles serve as raw materials in the fine organic synthesis industry, with applications ranging from agriculture to pharmaceuticals. These compounds have been utilized for the production of pesticides, drugs (such as antimicrobials and cardiological medications), dyes, and high-energy materials. The versatility of amino-1,2,4-triazoles in synthesizing various bioactive and functional materials highlights the potential utility of related compounds like 2-(3-methoxyazetidin-1-yl)ethan-1-amine in similar applications (Nazarov V.N., et al., 2021).
Beta-amino Alcohols and Aziridinium Intermediates
The rearrangement of beta-amino alcohols through aziridinium intermediates plays a crucial role in the synthesis of various amines. This process highlights the significance of understanding the reactivity and applications of nitrogen-containing compounds in synthesizing complex molecules, which could be relevant to manipulating compounds like 2-(3-methoxyazetidin-1-yl)ethan-1-amine for specific synthetic targets (Métro T., et al., 2010).
Dopamine D2 Receptor Ligands in Neuropsychiatric Disorders
Compounds acting on the dopaminergic system, such as D2 receptor ligands, are essential in treating neuropsychiatric disorders. The development of compounds with high affinity for the D2 receptor underscores the importance of precise chemical modifications to achieve desired biological activities, potentially relevant to the functionalization of compounds like 2-(3-methoxyazetidin-1-yl)ethan-1-amine (Jůza R., et al., 2022).
Ninhydrin Reaction for Analyzing Amino Compounds
The ninhydrin reaction, which forms a chromophore with primary amino groups, is critical in the analysis of amino acids, peptides, and proteins across various scientific disciplines. This reaction's adaptability for analytical purposes suggests the potential for analyzing and characterizing compounds like 2-(3-methoxyazetidin-1-yl)ethan-1-amine in biochemical and medical research contexts (Friedman M., 2004).
Plasma Methods for Biomolecule Immobilization
Plasma surface treatments for fabricating surfaces with reactive chemical groups, such as amine groups, are crucial for biomolecule immobilization and cell colonization. This technology's applicability in bio-interface applications can be extrapolated to the use of functional groups in 2-(3-methoxyazetidin-1-yl)ethan-1-amine for similar purposes (Siow K., et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-(3-methoxyazetidin-1-yl)ethan-1-amine is the gamma-aminobutyric acid (GABA) receptor . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .
Mode of Action
The compound interacts with the GABA receptor, potentially enhancing GABA transmission in the brain . This interaction could lead to an increase in inhibitory effects on neuronal excitability, which may help control convulsive epileptic seizures .
Biochemical Pathways
Given its interaction with the gaba receptor, it’s likely that it impacts theGABAergic system , which is involved in numerous physiological and psychological processes .
Result of Action
Its interaction with the gaba receptor suggests it may have a role in controlling neuronal excitability, potentially helping to manage convulsive epileptic seizures .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-methoxyazetidin-1-yl)ethan-1-amine involves the reaction of 3-methoxyazetidine with ethylene diamine in the presence of a suitable catalyst.", "Starting Materials": [ "3-methoxyazetidine", "ethylene diamine" ], "Reaction": [ "To a stirred solution of 3-methoxyazetidine (1.0 equiv) in anhydrous THF, add ethylene diamine (1.2 equiv) and a suitable catalyst such as palladium on carbon.", "Heat the reaction mixture at reflux temperature for 24 hours under an inert atmosphere.", "After completion of the reaction, cool the mixture to room temperature and filter off the catalyst.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography using a suitable solvent system to obtain the desired product 2-(3-methoxyazetidin-1-yl)ethan-1-amine as a white solid." ] } | |
CAS RN |
911300-65-7 |
Product Name |
2-(3-methoxyazetidin-1-yl)ethan-1-amine |
Molecular Formula |
C6H14N2O |
Molecular Weight |
130.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.